isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Description
Isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Biological Activity
Isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that belongs to the class of pyrroloquinoxaline derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its effects on various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3, with a molecular weight of approximately 342.399 g/mol. Its structure features a complex arrangement that includes a pyrrolo[2,3-b]quinoxaline core, which is known for its pharmacological significance.
Property | Details |
---|---|
Molecular Formula | C18H22N4O3 |
Molecular Weight | 342.399 g/mol |
CAS Number | 839704-85-7 |
This compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of specific enzyme pathways, particularly those involved in cancer progression and metabolic regulation.
Key Biological Activities:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of phosphofructokinase-2 (PFKFB3), which plays a crucial role in glycolysis and tumor metabolism. Inhibition of this enzyme may lead to reduced tumor growth and improved outcomes in cancer models .
- Antimicrobial Activity : Quinoxaline derivatives have been noted for their antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
Case Studies
- In Vitro Studies : A study on quinoxaline derivatives demonstrated their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The isobutyl derivative showed promising results in inhibiting trypanothione reductase, an essential enzyme for the parasite's survival, indicating potential therapeutic applications in treating parasitic infections .
- Cancer Research : In research focusing on lung adenocarcinomas, compounds similar to this compound were evaluated for their ability to inhibit glycolytic pathways critical for tumor growth. The findings suggested that targeting metabolic enzymes could enhance cancer treatment strategies .
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11(2)10-25-18(23)14-15-17(22(16(14)19)8-9-24-3)21-13-7-5-4-6-12(13)20-15/h4-7,11H,8-10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRXBJYGSRRYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.